3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-2-methyl-6-propan-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-5(2)8-4-7-9(15-8)12-6(3)13(11)10(7)14/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQUHZMZUKIJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C(C)C)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-isopropylthiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with guanidine to form the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thienopyrimidines.
Scientific Research Applications
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Halogenated or triazole-containing derivatives (e.g., 6h in and ) exhibit stronger antifungal activity (up to 92% inhibition at 50 mg/L) due to electron-withdrawing groups enhancing electrophilic reactivity .
- Arylaminomethyl substituents (e.g., 4a in ) demonstrate higher dihydrofolate reductase inhibitory activity, with yields up to 87%, suggesting synthetic efficiency for pharmacological optimization .
Key Observations :
- Anticonvulsant activity in TP-series compounds () correlates with electron-donating substituents (e.g., methoxy groups), which the target compound lacks .
Biological Activity
3-Amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly its antimycobacterial properties and potential as an enzyme inhibitor. This article reviews its biological activity, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 223.3 g/mol. It features a thieno ring fused to a pyrimidine structure, which is significant for its biological interactions.
Antimycobacterial Activity
Research indicates that this compound exhibits notable antimycobacterial activity , particularly against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values range from 6 to 8 μM, demonstrating its potential as a therapeutic agent in treating tuberculosis.
Enzyme Inhibition
The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest at the G1/S transition. This mechanism suggests potential applications in cancer treatment.
Biological Activity Summary
| Activity | Target | Effect | MIC (μM) |
|---|---|---|---|
| Antimycobacterial | Mycobacterium spp. | Inhibits growth | 6–8 |
| CDK2 Inhibition | CDK2 | Induces cell cycle arrest | - |
Case Studies and Research Findings
- Anticancer Potential : A study explored the cytotoxic effects of thienopyrimidine derivatives, including this compound against various cancer cell lines. The compound demonstrated significant antiproliferative activity in vitro, particularly against breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range .
- Safety Profile : In vitro studies on normal cell lines indicated that while exhibiting cytotoxicity against cancer cells, the compound also maintained a favorable safety profile, suggesting it could be developed further for therapeutic use without significant toxicity to normal tissues .
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions starting from 2-amino-3-isopropylthiophene and ethyl acetoacetate in the presence of bases. This synthetic route can be scaled up for industrial production using continuous flow reactors to enhance yield and purity.
Q & A
Q. What synthetic methodologies are commonly employed for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized for higher yields?
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclocondensation reactions starting with substituted thiophene precursors. For example, 2-aminothiophene-3-carboxylic acid esters are condensed with urea or thiourea derivatives under acidic or thermal conditions to form the pyrimidine ring . Optimization strategies include:
- Substituent tuning : Electron-donating groups (e.g., methoxy) on arylaminomethyl moieties improve yields (e.g., 89% for compound 4c vs. 58% for 4b) .
- Catalyst selection : Acid catalysts like acetic acid or p-toluenesulfonic acid enhance cyclization efficiency .
- Temperature control : Reactions performed at 80–100°C under solvent-free conditions reduce side products .
Q. How are structural characterization techniques (e.g., NMR, IR) applied to confirm the identity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Key characterization methods include:
- NMR spectroscopy : Distinct signals for the NH group (δ 9.2–10.5 ppm in H NMR) and aromatic protons (δ 6.8–8.1 ppm) confirm the fused thienopyrimidine core. Methyl and isopropyl substituents appear as singlets or multiplets in δ 1.2–2.5 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and NH (3200–3350 cm⁻¹) validate the 4(3H)-one tautomer .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in the coplanar fused rings of 3-(4-chlorophenyl)-6-methyl derivatives .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
Initial screening should focus on:
- Antioxidant activity : DPPH radical scavenging assays and inhibition of lipid peroxidation in vitro .
- Antitumor potential : MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays to assess anti-inflammatory potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective enzyme inhibition?
SAR insights include:
- Substituent positioning : The 6-isopropyl group enhances hydrophobic interactions with enzyme pockets (e.g., VEGFR-2’s allosteric binding site), improving inhibitory potency .
- Aromatic substitutions : Electron-withdrawing groups (e.g., Cl) at the 3-amino position increase mPGES-1 inhibition by 30–50% compared to methoxy groups .
- Hinge region modifications : Hybridization with 1,3,4-oxadiazole spacers improves binding to kinase domains, as demonstrated in molecular docking studies .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
Advanced methods include:
- Molecular docking : AutoDock Vina or Glide simulations to model interactions with targets like VEGFR-2 (PDB: 4ASD). The thienopyrimidine core occupies the hinge region, while the oxadiazole spacer aligns with the DFG motif .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical hydrogen bonds (e.g., C=O⋯Lys868 in VEGFR-2) .
- ADMET prediction : SwissADME or pkCSM tools evaluate logP (optimal range: 2–4), CYP450 inhibition risks, and blood-brain barrier permeability .
Q. How can contradictory biological data (e.g., variable IC₅₀ values across studies) be systematically addressed?
Resolution strategies involve:
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, IC₅₀ values for antitumor activity vary by ±15% when serum-free media are used .
- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the 3-amino group), which may explain reduced in vivo efficacy .
- Crystallographic validation : Compare ligand-bound vs. unbound enzyme structures to confirm competitive inhibition mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
